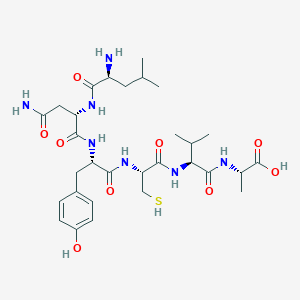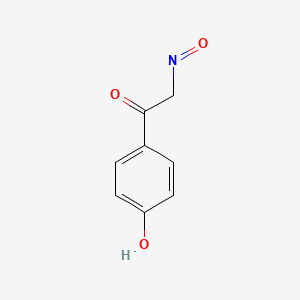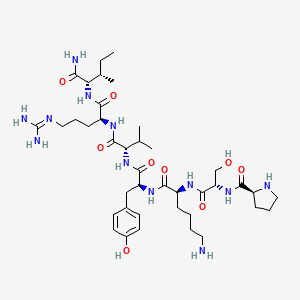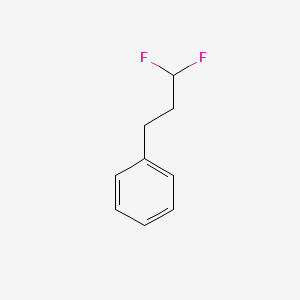
Benzene, (3,3-difluoropropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (3,3-difluoropropyl)-: is an organic compound with the molecular formula C₉H₁₀F₂ It consists of a benzene ring substituted with a 3,3-difluoropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3,3-difluoropropyl)- typically involves the introduction of a 3,3-difluoropropyl group to a benzene ring. One common method is through the reaction of benzene with 3,3-difluoropropyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Benzene, (3,3-difluoropropyl)- may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, (3,3-difluoropropyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the difluoropropyl group, converting it to a propyl group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. Nitration, sulfonation, and halogenation are common examples, using reagents such as nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: HNO₃ and H₂SO₄ for nitration; Cl₂ or Br₂ with a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzene, (3-propyl)-.
Substitution: Formation of nitro, sulfo, or halogen-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, (3,3-difluoropropyl)- is used as a building block in organic synthesis
Biology and Medicine: Fluorinated compounds, including Benzene, (3,3-difluoropropyl)-, are of interest in medicinal chemistry due to their potential biological activity. They can be used in the development of pharmaceuticals, agrochemicals, and diagnostic agents.
Industry: In the industrial sector, Benzene, (3,3-difluoropropyl)- is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can improve their performance characteristics, such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Benzene, (3,3-difluoropropyl)- involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity can influence the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. The compound can participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Comparación Con Compuestos Similares
- Benzene, (3-fluoropropyl)-
- Benzene, (3,3-dichloropropyl)-
- Benzene, (3,3-dibromopropyl)-
Comparison: Benzene, (3,3-difluoropropyl)- is unique due to the presence of two fluorine atoms on the propyl group. This substitution can significantly alter the compound’s physicochemical properties compared to its analogs with different halogen substitutions. For example, fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound in various applications.
Propiedades
Número CAS |
146377-62-0 |
|---|---|
Fórmula molecular |
C9H10F2 |
Peso molecular |
156.17 g/mol |
Nombre IUPAC |
3,3-difluoropropylbenzene |
InChI |
InChI=1S/C9H10F2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
SBJSSUDWLOQFRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)
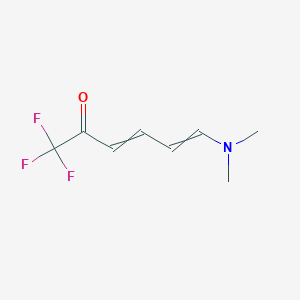
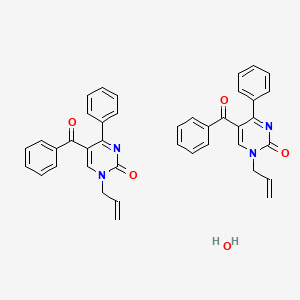
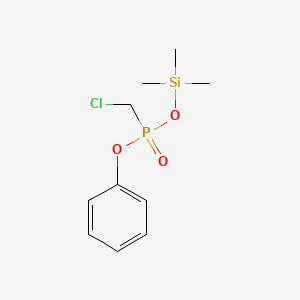
![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)
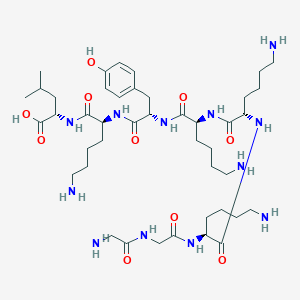
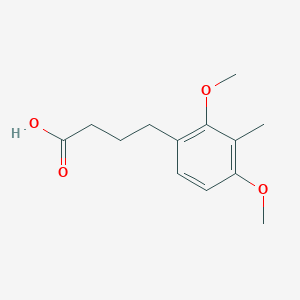
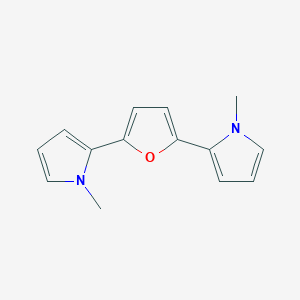
![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)
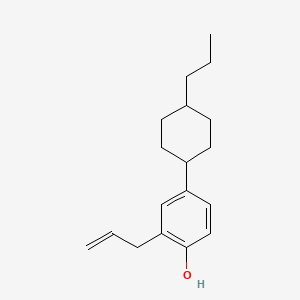
![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)
